

# Application Notes and Protocols for AM103

## Assay: Measuring FLAP Inhibition

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### Compound of Interest

Compound Name: AM103

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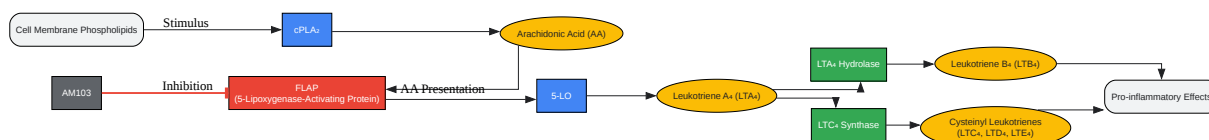
## Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade and are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of the 5-lipoxygenase-activating protein (FLAP). FLAP functions as a crucial transfer protein that presents arachidonic acid to 5-LO, making it a key upstream target for inhibiting the production of all leukotrienes (both leukotriene B4 and the cysteinyl leukotrienes).[1][2]

**AM103** is a novel and selective inhibitor of FLAP.[3] By binding to FLAP, **AM103** effectively blocks the synthesis of pro-inflammatory leukotrienes.[4] The **AM103** assay is a robust method for quantifying the inhibitory activity of compounds like **AM103** on FLAP. This is typically achieved through a human whole blood assay that measures the inhibition of leukotriene B4 (LTB4) production following stimulation with a calcium ionophore, such as A23187.[5][6][7] This document provides detailed application notes and protocols for performing the **AM103** assay.

## Signaling Pathway of FLAP in Leukotriene Synthesis

The following diagram illustrates the central role of FLAP in the arachidonic acid cascade leading to the production of leukotrienes. **AM103** acts by inhibiting FLAP, thereby preventing the subsequent synthesis of LTA<sub>4</sub> and its downstream products, LTB<sub>4</sub> and cysteinyl leukotrienes.



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Caption: FLAP's role in the leukotriene synthesis pathway and the inhibitory action of **AM103**.

## Data Presentation: **AM103** Inhibition of LTB<sub>4</sub> Production

The following table summarizes representative data from a dose-response study of **AM103** in a human whole blood LTB<sub>4</sub> inhibition assay. The data illustrates the concentration-dependent inhibition of LTB<sub>4</sub> production following stimulation with the calcium ionophore A23187.

AM103 Concentration (nM)	LTB4 Production (ng/mL)	Percent Inhibition (%)
0 (Vehicle Control)	15.2	0
10	12.9	15.1
30	10.5	30.9
100	7.8	48.7
300	4.1	73.0
1000	1.9	87.5
3000	0.8	94.7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and donor variability. The IC50 for **AM103** in a human whole blood LTB4 inhibition assay is approximately 100-350 nM.[3]

## Experimental Protocols

### Key Experiment: Human Whole Blood Assay for LTB4 Inhibition

This protocol describes the methodology for determining the potency of a FLAP inhibitor, such as **AM103**, by measuring its effect on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

- Freshly drawn human whole blood collected in heparin-containing tubes.
- **AM103** or other test compounds.
- Dimethyl sulfoxide (DMSO) for compound dilution.
- Calcium Ionophore A23187 (from *Streptomyces chartreusensis*).
- Phosphate Buffered Saline (PBS).

- Methanol (ice-cold).
- LTB4 ELISA kit or reagents for LC-MS/MS analysis.
- Centrifuge.
- Incubator (37°C).
- Vortex mixer.
- Pipettes and sterile tips.

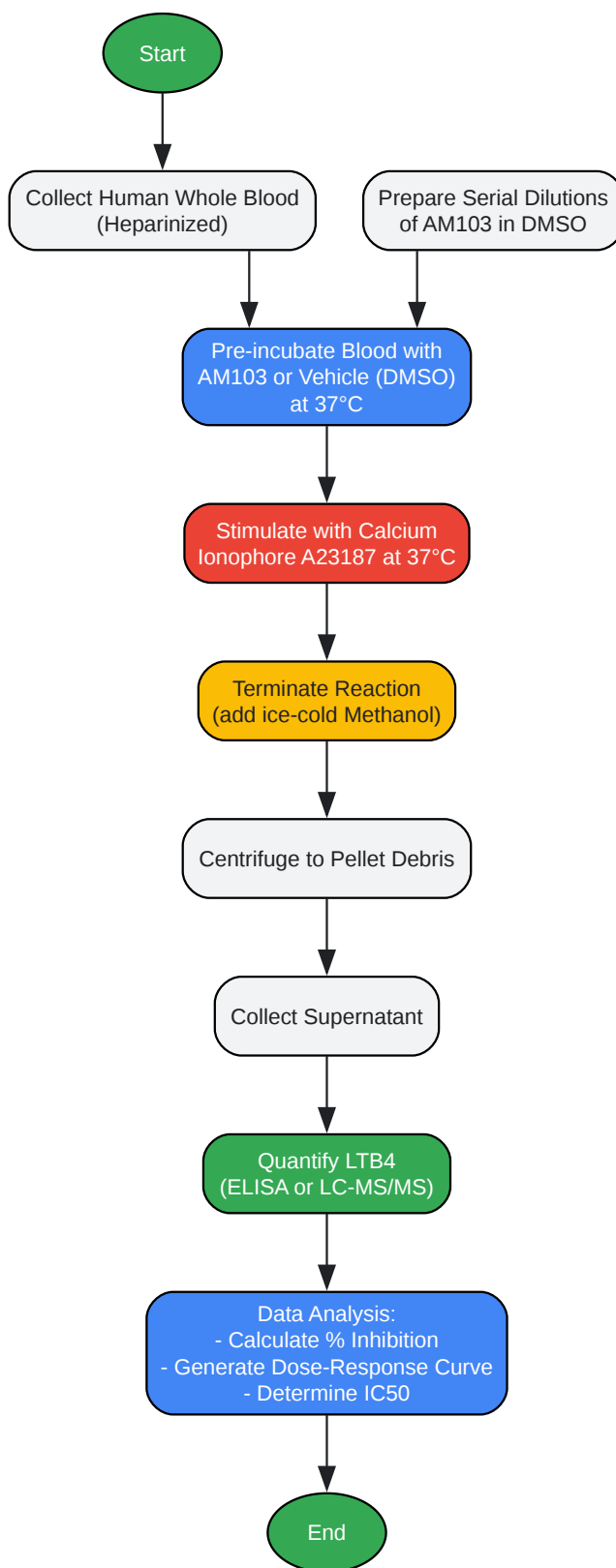
#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of **AM103** in DMSO.
  - Perform serial dilutions of the **AM103** stock solution in DMSO to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g.,  $\leq 0.5\%$ ) to avoid affecting cell viability.
- Blood Incubation with Inhibitor:
  - Dispense aliquots of fresh human whole blood into microcentrifuge tubes.
  - Add the diluted **AM103** or vehicle (DMSO) to the blood samples.
  - Gently mix and pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulation of LTB4 Production:
  - Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in PBS.
  - Add the A23187 solution to the blood samples to a final concentration that elicits a robust LTB4 response (e.g., 10-50  $\mu\text{M}$ ).<sup>[6][7]</sup>

- Include a non-stimulated control (add vehicle instead of A23187).
- Incubate the samples for a defined period (e.g., 15-30 minutes) at 37°C with gentle agitation.[\[6\]](#)
- Termination of Reaction and Sample Preparation:
  - Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.
  - Vortex the samples vigorously.
  - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
  - Carefully collect the supernatant containing the extracted LTB4.
- Quantification of LTB4:
  - The concentration of LTB4 in the supernatant can be determined using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
  - Prepare a standard curve using known concentrations of LTB4 to accurately quantify the amount in the samples.
- Data Analysis:
  - Calculate the concentration of LTB4 in each sample from the standard curve.
  - Determine the percent inhibition of LTB4 production for each concentration of **AM103** using the following formula: % Inhibition =  $[1 - (\text{LTB4 with inhibitor} / \text{LTB4 with vehicle})] \times 100$
  - Plot the percent inhibition against the logarithm of the **AM103** concentration to generate a dose-response curve.
  - Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of LTB4 production) from the dose-response curve using a suitable software package.

## Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the **AM103** human whole blood LTB4 inhibition assay.



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Caption: Workflow for the Human Whole Blood LTB4 Inhibition Assay.

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